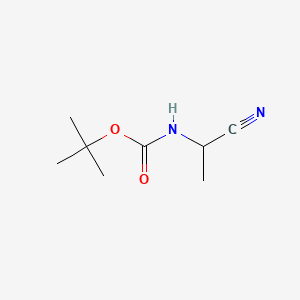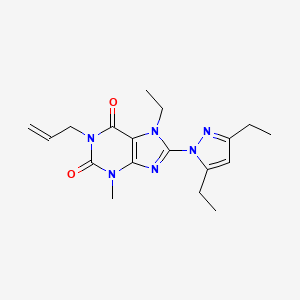
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is a partially hydrogenated isoquinoline derivative. Isoquinoline derivatives are structural fragments of various alkaloids found in nature and are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Result of Action
It is known that the compound has some antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile . .
Méthodes De Préparation
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, depending on the conditions, can lead to different products. For instance, refluxing the reagents without a solvent results in the formation of 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene leads to 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Analyse Des Réactions Chimiques
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including nucleophilic substitution and transamination. Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal and benzene. The major products formed from these reactions are 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile and 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile has several scientific research applications. It is used in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry. These compounds have shown promising antimicrobial activity against various pathogenic strains of bacteria and fungi . Additionally, it is used in the total synthesis of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5(6H)-one .
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and 7,8-dihydroisoquinolin-5(6H)-one. These compounds share similar structural features and undergo similar chemical reactions. this compound is unique due to its specific synthetic routes and the distinct products formed from its reactions .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry. Its unique synthetic routes, diverse chemical reactions, and promising scientific research applications make it an important compound for further study and development.
Propriétés
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKUUUZAYFPAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(2-ethylbenzofuro[3,2-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2403788.png)




![5-Fluoro-4-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2403796.png)



![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)
![ETHYL 4-[2-(3-HYDROXYPROPYL)-7-(4-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-AMIDO]BENZOATE](/img/structure/B2403805.png)
![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)


